molecular formula C25H21ClN6O4S B2845644 5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 898437-44-0

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2845644
CAS No.: 898437-44-0
M. Wt: 536.99
InChI Key: HMEKHCWEIFQPHK-UHFFFAOYSA-N
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Description

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a nitrophenyl group, and a thiazolotriazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chlorophenylpiperazine and 4-nitrobenzaldehyde. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications to yield the final product. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification techniques to ensure high yield and purity of the final product. Techniques such as recrystallization, chromatography, and distillation are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)piperazin-1-yl)-(1H-indol-3-ylmethylene)-amine
  • (4-(4-Chlorophenyl)piperazin-1-yl)-(4-ethyl-benzylidene)-amine
  • (4-(4-Chlorophenyl)piperazin-1-yl)-(5-methyl-furan-2-ylmethylene)-amine

Uniqueness

5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O4S/c26-17-3-1-4-19(15-17)29-10-12-30(13-11-29)21(16-6-8-18(9-7-16)32(34)35)22-24(33)31-25(37-22)27-23(28-31)20-5-2-14-36-20/h1-9,14-15,21,33H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEKHCWEIFQPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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